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molecular formula C11H16BNO2 B8340555 [2-(1-Methylethyl)-2,3-dihydro-1H-isoindol-5-yl]boronic acid

[2-(1-Methylethyl)-2,3-dihydro-1H-isoindol-5-yl]boronic acid

Cat. No. B8340555
M. Wt: 205.06 g/mol
InChI Key: QNEQIYMCHKKATE-UHFFFAOYSA-N
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Patent
US08354539B2

Procedure details

A solution of 5-bromo-2-(1-methylethyl)-2,3-dihydro-1H-isoindole (Intermediate 6, 20 g) in dry tetrahydrofuran (THF) (200 mL) was added to magnesium turnings (3.04 g). To this was added a crystal of iodine and the reaction mixture was heated at reflux for 4 hours. The reaction mixture was cooled to 5° C. and to this was added trimethyl borate (11.17 mL). After 1 hour the reaction was quenched with 2N hydrochloric acid (200 mL). The aqueous phase was extracted with ethyl acetate (3×200 mL), with each extraction was added triethylamine (50 mL). The combined organics were dried over magnesium sulphate and evaporated in vacuo to give a brown foam. This was triturated with TBME (300 mL) and the solid was collected by filtration to give the title compound (9.0 g) as an off-white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.17 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][N:6]([CH:11]([CH3:13])[CH3:12])[CH2:5]2.[Mg].II.[B:17](OC)([O:20]C)[O:18]C>O1CCCC1>[CH3:12][CH:11]([N:6]1[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([B:17]([OH:20])[OH:18])[CH:3]=2)[CH2:7]1)[CH3:13]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C2CN(CC2=CC1)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CN(CC2=CC1)C(C)C
Name
Quantity
3.04 g
Type
reactant
Smiles
[Mg]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
11.17 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After 1 hour the reaction was quenched with 2N hydrochloric acid (200 mL)
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×200 mL), with each extraction
ADDITION
Type
ADDITION
Details
was added triethylamine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown foam
CUSTOM
Type
CUSTOM
Details
This was triturated with TBME (300 mL)
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC(C)N1CC2=CC=C(C=C2C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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